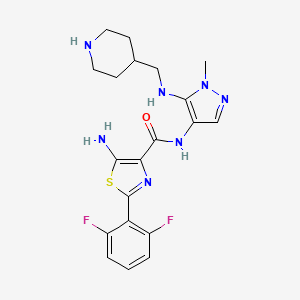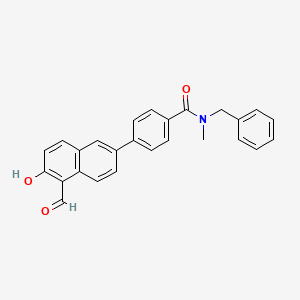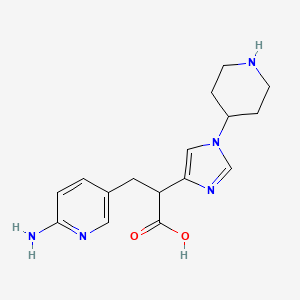
5-amino-2-(2,6-difluorophenyl)-N-(1-methyl-5-(piperidin-4-ylmethylamino)-1H-pyrazol-4-yl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “US8669361, 105” is a pyrazol-4-yl-heterocyclyl-carboxamide compound. This compound is known for its potential use as a kinase inhibitor, specifically targeting PIM kinases. PIM kinases are a group of serine/threonine kinases involved in various cellular processes, including cell growth, survival, and proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazol-4-yl-heterocyclyl-carboxamide compounds typically involves the reaction of pyrazole derivatives with heterocyclic amines under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide or dimethyl sulfoxide, and catalysts like palladium on carbon or copper iodide. The reaction is usually carried out at elevated temperatures, ranging from 80°C to 150°C, to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs. Purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
The compound “US8669361, 105” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and temperatures ranging from 25°C to 100°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include solvents like ethanol or tetrahydrofuran and temperatures ranging from 0°C to 50°C.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds .
Applications De Recherche Scientifique
The compound “US8669361, 105” has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in studies to understand the role of PIM kinases in cellular processes and to develop new inhibitors for therapeutic purposes.
Medicine: Investigated for its potential use in treating diseases such as cancer, where PIM kinases are known to play a role in tumor growth and survival.
Mécanisme D'action
The compound “US8669361, 105” exerts its effects by inhibiting PIM kinases. PIM kinases are involved in various signaling pathways that regulate cell growth, survival, and proliferation. By inhibiting these kinases, the compound can disrupt these pathways, leading to reduced cell growth and increased apoptosis (programmed cell death). The molecular targets of this compound include the ATP-binding sites of PIM kinases, where it competes with ATP to inhibit kinase activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
US9682991: Tricyclic compounds for use as kinase inhibitors.
US8889696: Substituted pyrido[2,3-d]pyrimidin-7(8H)-ones with therapeutic uses.
US8829193: PIM kinase inhibitors and methods of their use.
US9321756: Azole compounds as PIM inhibitors.
Uniqueness
The compound “US8669361, 105” is unique due to its specific structure, which allows it to selectively inhibit PIM kinases with high potency. This selectivity makes it a valuable tool in research and potential therapeutic applications, as it can target specific pathways involved in disease processes without affecting other kinases .
Propriétés
Formule moléculaire |
C20H23F2N7OS |
|---|---|
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
5-amino-2-(2,6-difluorophenyl)-N-[1-methyl-5-(piperidin-4-ylmethylamino)pyrazol-4-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C20H23F2N7OS/c1-29-18(25-9-11-5-7-24-8-6-11)14(10-26-29)27-19(30)16-17(23)31-20(28-16)15-12(21)3-2-4-13(15)22/h2-4,10-11,24-25H,5-9,23H2,1H3,(H,27,30) |
Clé InChI |
QVHWRVHLJFUJKP-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)NC(=O)C2=C(SC(=N2)C3=C(C=CC=C3F)F)N)NCC4CCNCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[3-[5-(4-Carbamimidoylphenoxy)carbonylfuran-2-yl]-2-methylpropanoyl]-(carboxymethyl)amino]acetic acid](/img/structure/B10836711.png)
![methyl 2-[[5-(4-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetate](/img/structure/B10836712.png)


![1-Benzyl-3-hydroxy-4-[(3-imidazol-1-ylpropylamino)methyl]pyridin-2-one](/img/structure/B10836730.png)
![(2S)-2-[3-[5-(4-carbamimidoyl-2-fluorophenoxy)carbonyl-3-methylthiophen-2-yl]propanoylamino]butanedioic acid](/img/structure/B10836734.png)

![3-amino-N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide](/img/structure/B10836744.png)
![4-(1,3-benzothiazol-2-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B10836749.png)
![(2S)-N-hydroxy-3-[(4-phenylmethoxyphenyl)sulfonylamino]-2-pyrrolidin-1-ylpropanamide](/img/structure/B10836761.png)
![N-[4-[(3R,4R)-3-amino-4-hydroxypiperidin-1-yl]pyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B10836765.png)
![7-Bromo-1,10-dihydropyrrolo[2,3-a]carbazole](/img/structure/B10836773.png)
![(3R,4S)-3-amino-1-[3-[[2-(2,6-difluorophenyl)quinazolin-8-yl]amino]pyridin-4-yl]piperidin-4-ol](/img/structure/B10836789.png)
![(2S)-N-hydroxy-3-[[4-(naphthalen-2-ylmethoxy)phenyl]sulfonylamino]-2-piperidin-1-ylpropanamide](/img/structure/B10836792.png)